Methyl 2,4-dimethyl-5-oxopentanoate
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Overview
Description
Methyl 2,4-dimethyl-5-oxopentanoate is an organic compound with the molecular formula C8H14O3. It is a methyl ester derivative of 2,4-dimethyl-5-oxopentanoic acid. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-dimethyl-5-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 2,4-dimethyl-5-oxopentanoic acid with methanol in the presence of an acid catalyst. Another method involves the Michael addition reaction, where this compound is obtained via base-catalyzed reactions from readily available building blocks .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as vacuum distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dimethyl-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2,4-dimethyl-5-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of specialty chemicals and solvents
Mechanism of Action
The mechanism of action of methyl 2,4-dimethyl-5-oxopentanoate involves its reactivity as an ester and a ketone. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The keto group can participate in various nucleophilic addition reactions. These reactions are facilitated by the electron-withdrawing nature of the ester group, which makes the keto group more electrophilic .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,4-dimethyl-3-oxopentanoate: Similar in structure but differs in the position of the keto group.
Methyl levulinate: Another methyl ester with a keto group, but with a different carbon chain structure
Uniqueness
Methyl 2,4-dimethyl-5-oxopentanoate is unique due to its specific arrangement of methyl groups and the keto group, which imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
10348-62-6 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl 2,4-dimethyl-5-oxopentanoate |
InChI |
InChI=1S/C8H14O3/c1-6(5-9)4-7(2)8(10)11-3/h5-7H,4H2,1-3H3 |
InChI Key |
OKNRJVQZLSTJEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)C(=O)OC)C=O |
Origin of Product |
United States |
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